

Synthesis and purification of Guanidine Monohydrobromide

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Compound of Interest

Compound Name: Guanidine Monohydrobromide

CAS No.: 19244-98-5

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An In-Depth Technical Guide to the Synthesis and Purification of **Guanidine Monohydrobromide**

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Guanidine monohydrobromide (Guanidinium bromide) is a compound of significant interest in various scientific fields, from its role as a chaotropic agent in protein chemistry to its application in the formation of stable 2D perovskite structures for optoelectronics.^{[1][2][3]} The ability to synthesize and purify this compound to a high degree is paramount for reproducible and reliable experimental outcomes. This guide provides a comprehensive, field-proven methodology for the synthesis of **guanidine monohydrobromide** via the reaction of guanidine carbonate with hydrobromic acid, followed by a detailed protocol for its purification through recrystallization. Authored from the perspective of a Senior Application Scientist, this document emphasizes the causal reasoning behind procedural steps, incorporates self-validating quality control measures, and is grounded in authoritative references to ensure scientific integrity.

Introduction to Guanidine Monohydrobromide

Guanidine, $\text{HNC}(\text{NH}_2)_2$, is a strongly basic compound (pK_a of the conjugate acid is ~ 13.6) that exists in its protonated form, the guanidinium cation $[\text{C}(\text{NH}_2)_3]^+$, at physiological pH.[4] This cation's planar structure and delocalized positive charge, distributed over three nitrogen atoms, allow it to form strong hydrogen bonds and participate in various non-covalent interactions.

Guanidine monohydrobromide, the salt formed with hydrobromic acid, shares properties with the more commonly known guanidine hydrochloride, such as its ability to act as a potent protein denaturant.[1][2] These chaotropic agents disrupt the structure of water, weakening hydrophobic interactions and breaking hydrogen bonds that maintain the secondary and tertiary structures of proteins.[1][5] More recently, guanidinium bromide has gained prominence in materials science, where its incorporation into perovskite thin films enhances stability and improves optoelectronic properties through hydrogen-halogen bonding and van der Waals interactions.[3] Given these critical applications, access to a reliable synthesis and purification protocol is essential for advancing research.

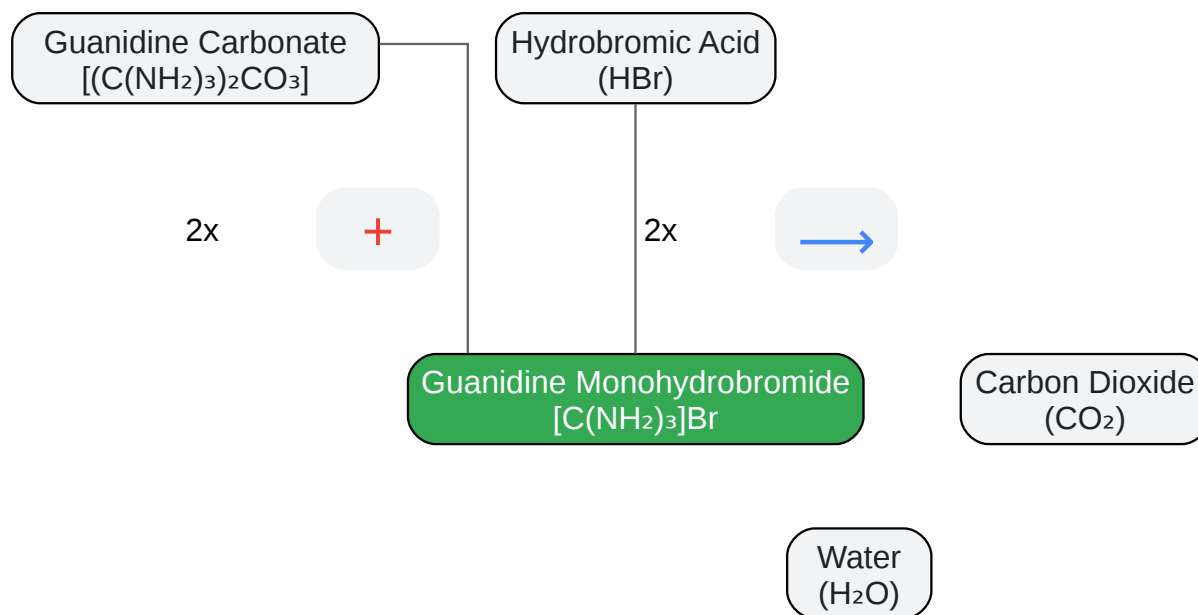
Synthesis of Guanidine Monohydrobromide from Guanidine Carbonate

Core Principle: Acid-Base Neutralization

The most direct and efficient laboratory-scale synthesis of **guanidine monohydrobromide** involves the reaction of a readily available and stable precursor, guanidine carbonate $[(\text{C}(\text{NH}_2)_3)_2\text{CO}_3]$, with hydrobromic acid (HBr). This is a classic acid-base neutralization reaction.

The guanidine carbonate provides two equivalents of the guanidinium cation and a carbonate anion. The carbonate anion (CO_3^{2-}) is the conjugate base of the weak carbonic acid. When a strong acid like HBr is introduced, it protonates the carbonate anion. This intermediate, carbonic acid (H_2CO_3), is unstable and rapidly decomposes into carbon dioxide (CO_2) gas and water (H_2O). The effervescence of CO_2 gas drives the reaction to completion according to Le Châtelier's principle. The guanidinium cations and bromide anions remain in solution and crystallize out as **guanidine monohydrobromide** upon removal of the solvent.[6][7]

Visualization of the Synthesis Pathway



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Caption: Reaction scheme for the synthesis of **Guanidine Monohydrobromide**.

Detailed Experimental Protocol: Synthesis

Materials:

- Guanidine Carbonate (CAS 593-85-1)
- Hydrobromic Acid (48% aqueous solution)
- Deionized Water
- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Ice bath

- Rotary evaporator

Procedure:

- **Reaction Setup:** In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 90.08 g (0.5 mol) of guanidine carbonate in 150 mL of deionized water. Stir until a clear solution is formed. Place the flask in an ice bath to cool the solution to 0-5 °C. The reaction is exothermic, and initial cooling prevents excessive temperature rise and potential side reactions.
- **Acid Addition:** Fill a dropping funnel with 112.5 mL (1.0 mol) of 48% hydrobromic acid. Add the HBr solution dropwise to the stirred guanidine carbonate solution over approximately 60-90 minutes. Maintain the internal temperature below 10 °C.
 - **Causality Insight:** Slow, controlled addition is critical. Rapid addition will cause vigorous foaming due to CO₂ evolution, leading to potential loss of product. Keeping the temperature low ensures maximum yield and minimizes the formation of degradation byproducts.
- **Reaction Completion:** After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2 hours to ensure the reaction goes to completion and all dissolved CO₂ has escaped. The final solution should be clear and colorless.
- **Solvent Removal:** Remove the water from the reaction mixture using a rotary evaporator. Set the bath temperature to 50-60 °C and apply a vacuum. Continue evaporation until a white crystalline solid, the crude **guanidine monohydrobromide**, is obtained.
- **Yield Calculation:** Weigh the crude product to determine the crude yield before proceeding to purification. The theoretical yield is approximately 124 g.

Purification by Recrystallization

The crude product from the synthesis will contain unreacted starting materials, side products, and inorganic salts. Recrystallization is a robust technique to purify the product to a high degree.

Principle of Recrystallization

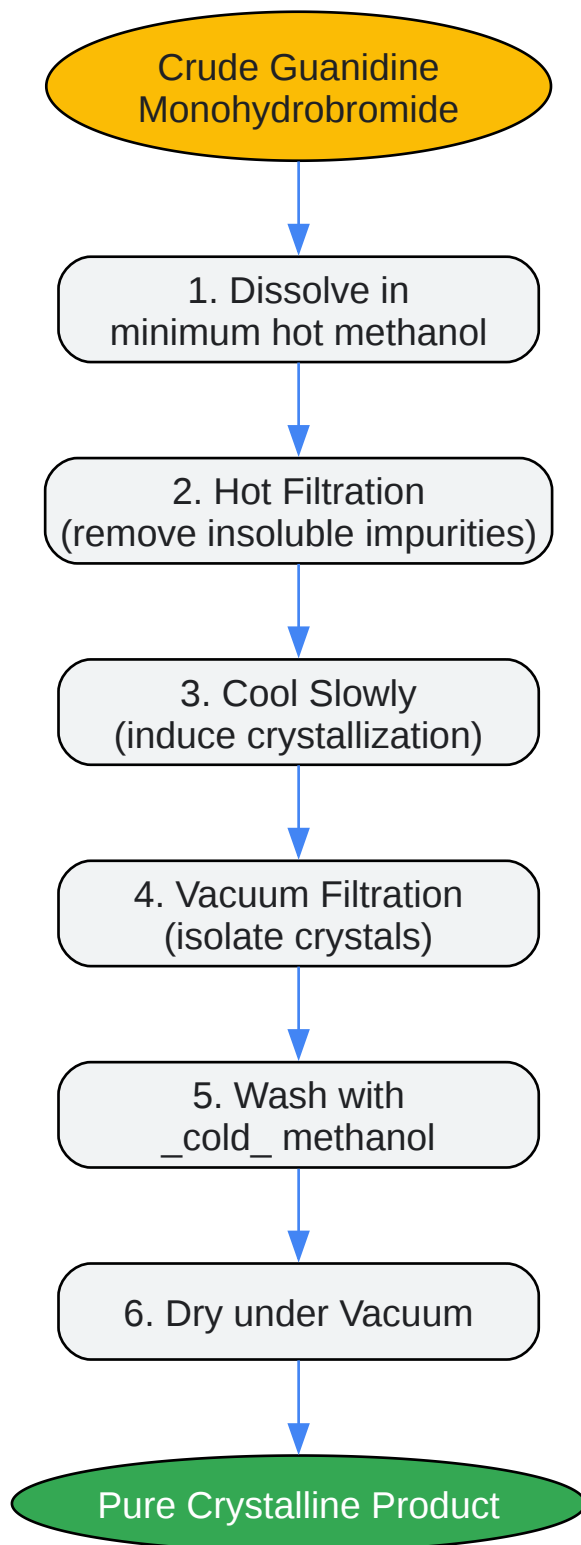
The success of recrystallization hinges on selecting a solvent in which the compound of interest has high solubility at an elevated temperature but low solubility at a lower temperature. Impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after crystallization). For guanidinium salts, polar solvents like methanol or ethanol are often effective.[8]

Data Presentation: Solvent Selection

Solvent	Boiling Point (°C)	Suitability for Guanidine Salts	Rationale
Methanol	64.7	Excellent	Good solubility at boiling point, poor solubility when cold. Volatile and easy to remove.[8]
Ethanol	78.4	Good	Similar properties to methanol, but higher boiling point requires more energy for removal.
Isopropanol	82.6	Moderate	Lower solubility compared to methanol/ethanol, may require larger solvent volumes.
Water	100.0	Poor for primary recrystallization	Guanidine salts are highly soluble in water even at low temperatures, leading to poor recovery.[9]

Based on this analysis, anhydrous methanol is the solvent of choice for this protocol.

Visualization of the Purification Workflow



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